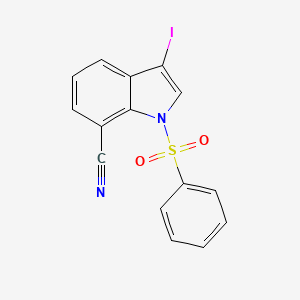
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a phenyl group, a piperazine moiety, and an ethoxy linkage to the isoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenyl-substituted piperazine in the presence of ethoxy reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-piperazin-1-yl-ethyl)-urea: This compound shares a similar piperazine moiety but differs in its overall structure and functional groups.
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride: This compound also contains a piperazine moiety but has different substituents and properties.
Uniqueness
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
89707-38-0 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperazin-1-ylethoxy)isoquinoline |
InChI |
InChI=1S/C21H23N3O/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(23-21)25-15-14-24-12-10-22-11-13-24/h1-9,16,22H,10-15H2 |
InChI Key |
QFORZKLRZDXUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)







![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





